molecular formula C19H22FN3O2 B2433906 Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-61-5

Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2433906
CAS No.: 400086-61-5
M. Wt: 343.402
InChI Key: HDBULXQOJUCQLD-UHFFFAOYSA-N
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Description

Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further substituted with a fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine through the reaction of 2-fluoroaniline with piperazine under controlled conditions.

    Coupling with Pyridine Derivative: The next step involves coupling the 4-(2-fluorophenyl)piperazine with a pyridine-3-carboxylate derivative. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylate group with isopropanol (propan-2-ol) to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery and development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Propan-2-yl 6-[4-(2-bromophenyl)piperazin-1-yl]pyridine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest in drug development.

Biological Activity

Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, synthesizing data from various studies, including its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20FN3O2\text{C}_{17}\text{H}_{20}\text{F}\text{N}_3\text{O}_2

This compound features a pyridine ring substituted with a piperazine moiety and a fluorophenyl group, contributing to its unique pharmacological properties.

Research indicates that compounds containing the piperazine moiety exhibit significant interactions with neurotransmitter systems. Specifically, derivatives of piperazine have been shown to modulate serotonin and dopamine receptors, which are crucial in treating various psychiatric disorders and neurodegenerative diseases .

Inhibitory Activity

A study evaluating similar compounds found that derivatives with the 2-fluorophenyl substitution exhibited potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. The most potent inhibitor in the study had an IC50 value of 0.013 µM, showcasing the potential for these compounds in managing conditions like depression and Parkinson's disease .

Cytotoxic Effects

The cytotoxicity of related compounds was assessed using L929 fibroblast cell lines. One derivative caused complete cell death at higher concentrations (50 µM and above), while another showed no significant cytotoxicity at any tested dose. This suggests that structural modifications can significantly influence the therapeutic window of these compounds .

Neuropharmacological Applications

In a study focused on the neuropharmacological effects of piperazine derivatives, it was found that certain modifications enhanced binding affinity to serotonin receptors. This could lead to improved treatments for anxiety and mood disorders. The specific activity of this compound remains to be fully elucidated but suggests promising avenues for further research .

Cancer Therapy

Recent investigations into piperazine derivatives have highlighted their potential in cancer therapy. One study demonstrated that a structurally similar compound induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. The mechanism involved enhanced interaction with cellular targets due to structural complexity, indicating that this compound may also exhibit similar anticancer properties .

Data Summary

Study Activity IC50/EC50 Values Remarks
Study on MAO InhibitionMAO-B Inhibitor0.013 µM (most potent)Significant therapeutic potential for mood disorders
Cytotoxicity AssessmentL929 Cell LineIC50 = 120.6 µM (non-cytotoxic)Indicates safety profile at low concentrations
Cancer Cell StudyApoptosis InductionNot specifiedShows promise for cancer treatment

Properties

IUPAC Name

propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-7-8-18(21-13-15)23-11-9-22(10-12-23)17-6-4-3-5-16(17)20/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBULXQOJUCQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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